3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine is a compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be formed through a click chemistry reaction between an alkyne and an azide. This reaction is usually catalyzed by copper(I) ions.
Introduction of the Isopropylamino Group: The isopropylamino group can be introduced through a reductive amination reaction. This involves the reaction of an aldehyde or ketone with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazoles.
Scientific Research Applications
3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Isopropylamino)ethyl)-1h-1,2,3-triazole: Similar structure but with different substitution pattern.
3-(4-(Methylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine: Similar structure with a methylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 3-(4-((Isopropylamino)methyl)-1h-1,2,3-triazol-1-yl)propan-1-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H19N5 |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
3-[4-[(propan-2-ylamino)methyl]triazol-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H19N5/c1-8(2)11-6-9-7-14(13-12-9)5-3-4-10/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
XGJWIDGWWJMSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CN(N=N1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.